N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide
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Description
The compound N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide is a sulfonamide-based molecule. Sulfonamides are known for their wide range of biological activities, including inhibition of carbonic anhydrases and antagonism of endothelin receptors. While the specific compound is not directly studied in the provided papers, insights can be drawn from related compounds.
Synthesis Analysis
The synthesis of sulfonamide derivatives typically involves the introduction of a sulfonamide group to the appropriate precursor molecule. Although the exact synthesis of the compound is not detailed in the provided papers, similar compounds have been synthesized through various methods. For instance, the synthesis of 4'-oxazolyl biphenylsulfonamides as endothelin-A (ET(A)) receptor antagonists involves the substitution of the 4'-position of the biphenylsulfonamide with an oxazole ring, which has been shown to improve potency and metabolic stability .
Molecular Structure Analysis
The molecular structure of sulfonamide derivatives is crucial for their biological activity. The compound likely has a complex structure due to the presence of a tetrahydrobenzo[b][1,4]oxazepin ring system and a fluorophenyl group. The crystal structure of a related compound, 2-N,N-dimethylamino-1,3,4-thiadiazole-5-methanesulfonamide, when bound to carbonic anhydrase II, revealed unique interactions between the inhibitor and the enzyme, which are different from those observed with other structurally related derivatives .
Chemical Reactions Analysis
Sulfonamide compounds can participate in various chemical reactions, primarily due to the reactivity of the sulfonamide group. The specific chemical reactions that N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide can undergo are not detailed in the provided papers. However, sulfonamides typically react with carbonic anhydrase isozymes, forming inhibitory complexes, as seen with the compound tested against 12 mammalian carbonic anhydrase isozymes .
Physical and Chemical Properties Analysis
The physical and chemical properties of sulfonamide derivatives are influenced by their molecular structure. The presence of the sulfonamide group generally increases solubility in water and contributes to the compound's acidity. The fluorophenyl group in the compound may also affect its lipophilicity and ability to interact with biological targets. The provided papers do not detail the physical and chemical properties of the specific compound, but similar sulfonamide derivatives have been shown to possess high binding activity and selectivity for their targets .
Scientific Research Applications
Synthesis and Structural Analysis
Research on related oxazepine compounds highlights the synthesis and structural analysis of novel fused oxazapolycyclic skeletons, such as the synthesis and photophysical properties of dimethyl 7-oxa-2a1-azabenzo[b]-cyclopenta[pq]pleiadene-1,2-dicarboxylate, a representative of pyrrole-fused dibenzo[b,f][1, 4]oxazepines with unique photophysical properties (Petrovskii et al., 2017). These compounds exhibit strong blue emission in dichloromethane, indicating potential applications in optoelectronic devices and fluorescent probes.
Photophysical Properties
Research into fluorescent compounds related to the chemical structure of interest reveals the development of fluorescent 2,5-dibenzoxazolylphenols, which demonstrate excited state intramolecular proton-transfer fluorescence with high quantum yields. These compounds are of interest for applications as wavelength shifters in detecting media for ionizing radiation (Kauffman & Bajwa, 1993).
Molecular Interactions and Stability
Further studies involve the synthesis and characterization of polymers containing phenazine and benzoxazole structures, providing insights into the thermal stability and hydrolytic stability of these polymers under acidic conditions. Such research outlines the potential for these materials in high-performance applications requiring stability under environmental stress (Gajiwala & Zand, 2000); (Kim et al., 2005).
Applications in Organic Electronics
The exploration of substituted 2,3,5,6-tetraarylbenzo(1,2-b:5,4-b')difurans for their high fluorescence quantum yields and solvatochromic shifts indicates potential applications in organic electronics and as fluorescent probes for biological imaging (Abdul-Aziz et al., 1995).
properties
IUPAC Name |
N-(3,3-dimethyl-4-oxo-2,5-dihydro-1,5-benzoxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19FN2O4S/c1-18(2)11-25-16-8-7-13(9-15(16)20-17(18)22)21-26(23,24)10-12-5-3-4-6-14(12)19/h3-9,21H,10-11H2,1-2H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UQVWITUIRQPZIK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(COC2=C(C=C(C=C2)NS(=O)(=O)CC3=CC=CC=C3F)NC1=O)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19FN2O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
378.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)-1-(2-fluorophenyl)methanesulfonamide |
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